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molecular formula C4H7NaO3S B065578 Sodium 2-methylprop-2-ene-1-sulfonate CAS No. 194810-55-4

Sodium 2-methylprop-2-ene-1-sulfonate

Cat. No. B065578
M. Wt: 158.15 g/mol
InChI Key: SZHIIIPPJJXYRY-UHFFFAOYSA-M
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Patent
US06864388B2

Procedure details

In the first synthetic route, isobutene is reacted with chlorine to form the intermediate methallyl chloride. This compound reacts with sulfites to give the target products. For example, the reaction of methallyl chloride with sodium sulfite gives sodium methallylsulfonate and sodium chloride. Disadvantages of this synthesis are that the molar yield of target product is only 85% based on isobutene and inorganic chlorides are formed as coproducts and organic chlorine compounds are formed as by-products.
[Compound]
Name
sulfites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>>[CH2:1]([S:6]([O-:9])(=[O:8])=[O:7])[C:2](=[CH2:4])[CH3:3].[Na+:10].[Cl-:5].[Na+:10] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
sulfites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the target products

Outcomes

Product
Name
Type
product
Smiles
C(C(C)=C)S(=O)(=O)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06864388B2

Procedure details

In the first synthetic route, isobutene is reacted with chlorine to form the intermediate methallyl chloride. This compound reacts with sulfites to give the target products. For example, the reaction of methallyl chloride with sodium sulfite gives sodium methallylsulfonate and sodium chloride. Disadvantages of this synthesis are that the molar yield of target product is only 85% based on isobutene and inorganic chlorides are formed as coproducts and organic chlorine compounds are formed as by-products.
[Compound]
Name
sulfites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>>[CH2:1]([S:6]([O-:9])(=[O:8])=[O:7])[C:2](=[CH2:4])[CH3:3].[Na+:10].[Cl-:5].[Na+:10] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
sulfites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the target products

Outcomes

Product
Name
Type
product
Smiles
C(C(C)=C)S(=O)(=O)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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